molecular formula C20H22N4O6S B2924574 Tert-butyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate CAS No. 1251593-16-4

Tert-butyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate

Cat. No. B2924574
CAS RN: 1251593-16-4
M. Wt: 446.48
InChI Key: ANKQRUQKUPTSDC-UHFFFAOYSA-N
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Description

“Tert-butyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate” is a complex organic compound. While there is limited information available specifically on this compound, it appears to contain several functional groups and structural elements common to a variety of biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the combination of sulfonamide and benzodioxane fragments . The structures of these sulfonamide derivatives are determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .

Scientific Research Applications

X-Ray Structure and Hirshfeld Analysis

A study by Boraei et al. (2021) focused on the X-ray structure, Hirshfeld analysis, and DFT studies of triazolyl-indole compounds with alkylsulfanyl moieties. While not the exact compound, this research shows the importance of structural analysis in understanding the molecular interactions and properties of complex organic compounds, potentially including the one of interest (Boraei et al., 2021).

Larvicidal and Antimicrobial Activities

Kumara et al. (2015) explored the larvicidal and antimicrobial activities of novel triazinone derivatives, highlighting the potential biological applications of compounds with triazinone structures. This suggests that compounds with similar or related structures could be investigated for similar biological activities (Kumara et al., 2015).

Rigid P-chiral Phosphine Ligands

Research by Imamoto et al. (2012) on rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation demonstrates the synthetic application potential of complex organic compounds in catalysis. This study underlines the importance of structural specificity in developing efficient catalysts for chemical reactions (Imamoto et al., 2012).

Synthesis and Antioxidant Activity

A study on the synthesis and antioxidant activity of derivatives of triazolopyridines by Novodvorskyi et al. (2020) showcases the potential health-related applications of these compounds. It suggests that structural analogs, including the compound , could be explored for their antioxidant properties, contributing to the development of therapeutic agents (Novodvorskyi et al., 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of similar compounds . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

properties

IUPAC Name

tert-butyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c1-20(2,3)30-19(25)12-24(14-4-6-16-17(10-14)29-9-8-28-16)31(26,27)15-5-7-18-22-21-13-23(18)11-15/h4-7,10-11,13H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKQRUQKUPTSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate

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